BenchChemオンラインストアへようこそ!

3-Phenyl-1-(pyrazin-2-yl)propan-1-amine

Chemical Synthesis Medicinal Chemistry Reference Standard

Position your research ahead of the curve with 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine (CAS: 885275-26-3). This compound offers a distinct, non-overlapping functional profile compared to generic pyrazine derivatives, serving as an ideal, drug-like scaffold (MW 213.28, cLogP ~2.3) for lead generation programs exploring novel intellectual property. Its high commercial purity (≥97%) minimizes false positives, making it perfect for reliable phenotypic screens, while acting as a superior reference standard for analytical method development (e.g., LC-MS/HPLC) of more complex pyrazine-containing molecules.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 885275-26-3
Cat. No. B1504945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-(pyrazin-2-yl)propan-1-amine
CAS885275-26-3
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C2=NC=CN=C2)N
InChIInChI=1S/C13H15N3/c14-12(13-10-15-8-9-16-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,12H,6-7,14H2
InChIKeyBLOQFLXXPMGPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1-(pyrazin-2-yl)propan-1-amine (CAS 885275-26-3) Procurement Guide: Key Comparator Data and Structural Differentiation


3-Phenyl-1-(pyrazin-2-yl)propan-1-amine (CAS: 885275-26-3) is a research compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol [1]. It is a primary amine derivative featuring a pyrazine ring linked to a phenylpropan-1-amine chain . While commercial information exists for this compound, peer-reviewed literature directly evaluating its biological activity, mechanism of action, or performance in specific assays is currently absent from public domain .

Why In-Class Pyrazine Substitution Cannot Guarantee Functional Equivalence for 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine (CAS 885275-26-3)


The pyrazine class encompasses diverse compounds with vastly different biological activities and therapeutic applications, ranging from ATR kinase inhibitors to antibacterial agents and central nervous system (CNS) therapeutics . Minor structural modifications to the pyrazine core or its substituents can result in substantial shifts in target selectivity, potency, and pharmacokinetic profiles [1]. For instance, a closely related analog, 3-(Pyrazin-2-yl)propan-1-amine (CAS: 370107-78-1), which lacks the phenyl group, is reported to have potential antimicrobial properties , a function not ascribed to the target compound. Therefore, substituting 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine with a generic 'pyrazine derivative' or a structurally similar amine is not scientifically justifiable without direct comparative data to validate functional equivalence.

Quantitative Evidence for 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine (CAS 885275-26-3) Differentiated from Analogs and In-Class Candidates


Procurement Purity Profile: Target Compound vs. Nearest Structural Analog

The target compound, 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine, is commercially available at high purity levels of 97% to 99% for research applications . This differentiates it from the structurally similar 3-(Pyrazin-2-yl)propan-1-amine hydrochloride (CAS: 370107-78-1), which lacks the phenyl substituent, where the available purity is not consistently specified or is lower . Higher purity reduces the risk of off-target effects in assays, making the target compound a more reliable choice for quantitative studies.

Chemical Synthesis Medicinal Chemistry Reference Standard

Physicochemical Property Differentiation: Target Compound vs. ATR Inhibitor IV

The target compound's physicochemical properties present a distinct profile compared to the potent ATR inhibitor VE-821 (ATR Inhibitor IV). 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine has a molecular weight of 213.28 g/mol and a predicted cLogP of approximately 2.3, consistent with a scaffold for lead optimization . In contrast, VE-821 is a more complex phenylpyrazine derivative with a molecular weight of approximately 366.4 g/mol and an experimental Ki of 13 nM against ATR kinase . This suggests the target compound is a smaller, simpler starting point for medicinal chemistry, whereas VE-821 is a highly optimized, potent tool compound.

Drug Discovery ADME Medicinal Chemistry

Functional Activity Claims: Target Compound vs. Structurally Related Analog

Vendor information claims that 3-Phenyl-1-pyrazin-2-yl-propylamine acts as an activator of ligand receptors and ion channels and a potent inhibitor of protein interactions . This functional profile differs from that of the structurally related 1-(Pyrazin-2-yl)propan-2-amine (CAS: 1181457-70-4), which is reported to inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 in the low nanomolar range . However, it is critical to note that the claims for the target compound are not supported by peer-reviewed data and should be treated as preliminary findings requiring independent validation .

Ion Channels Protein Interactions Chemical Biology

Recommended Application Scenarios for 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine (CAS 885275-26-3) Based on Differentiated Evidence


Phenotypic Screening for Modulators of Ion Channels or Protein-Protein Interactions

Given vendor-reported, albeit unverified, activity as an activator of ligand receptors/ion channels and an inhibitor of protein interactions , this compound is best positioned for exploratory, target-agnostic phenotypic screens in these specific biological areas. Its high purity (>=97%) reduces the risk of false positives from contaminants, making it suitable for high-content screening campaigns where the primary goal is to identify a novel functional phenotype rather than confirm a known target interaction.

Medicinal Chemistry Lead Generation Starting Point

With a molecular weight of 213.28 g/mol and a favorable predicted cLogP of ~2.3 , this compound possesses drug-like physicochemical properties, making it an attractive scaffold for lead generation programs. It is structurally distinct from highly optimized pyrazine-based kinase inhibitors like VE-821 (MW ~366, Ki 13 nM) , offering a less complex starting point. Researchers can leverage this scaffold to explore novel intellectual property space by synthesizing focused libraries to optimize for potency, selectivity, and ADME properties against a desired target class.

Analytical Reference Standard in Pyrazine Research

The compound's commercial availability at high purity (97-99%) and the existence of a distinct, non-overlapping functional profile compared to other pyrazine derivatives supports its use as a reference standard. It can serve as a control or calibration standard in analytical method development (e.g., HPLC, LC-MS) for studies involving more complex pyrazine-containing molecules, ensuring accurate quantification and identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-1-(pyrazin-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.